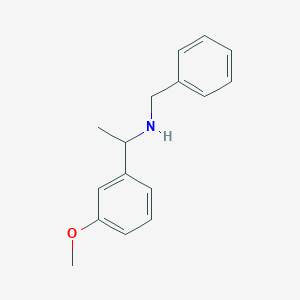

N-benzyl-1-(3-methoxyphenyl)ethanamine

説明

N-benzyl-1-(3-methoxyphenyl)ethanamine is an organic compound with the molecular formula C16H19NO It is a derivative of phenethylamine, characterized by the presence of a benzyl group and a methoxyphenyl group attached to the ethanamine backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3-methoxyphenyl)ethanamine typically involves the reaction of 3-methoxybenzaldehyde with benzylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 3-methoxybenzaldehyde reacts with benzylamine to form an imine intermediate, which is then reduced to the desired amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation at the ethanamine backbone. Common oxidizing agents and products include:

| Reagent/Conditions | Major Product(s) | Reaction Site | Source |

|---|---|---|---|

| KMnO₄ (acidic/basic medium) | 3-Methoxybenzaldehyde derivatives | β-carbon oxidation | |

| CrO₃ (Jones reagent) | Carboxylic acid derivatives | Complete oxidation |

Oxidation typically targets the β-carbon of the ethanamine chain, forming ketones or carboxylic acids depending on reaction severity. For example, potassium permanganate in acidic conditions yields 3-methoxybenzaldehyde derivatives via C–N bond cleavage .

Reduction Reactions

Reductive transformations involve hydrogenation and borohydride-mediated processes:

| Reagent/Conditions | Major Product(s) | Application | Source |

|---|---|---|---|

| H₂/Pd-C (100–500 psi) | Debenzylated primary amine | N-Benzyl deprotection | |

| LiAlH₄ (anhydrous ether) | Secondary alcohol derivatives | Ketone reduction |

Catalytic hydrogenation (5–10% Pd/C) removes the benzyl group under high-pressure H₂, yielding 1-(3-methoxyphenyl)ethanamine . Lithium aluminum hydride reduces intermediate ketones to alcohols.

N-Alkylation and Benzylation

The amine group participates in alkylation reactions:

| Reagent/Conditions | Product | Selectivity | Source |

|---|---|---|---|

| Benzyl bromide/NaHCO₃ | N,N-Dibenzyl derivatives | High regioselectivity | |

| Aldehydes + H₂/Pt-C | Secondary/tertiary amines | Reductive amination |

N-Benzylation occurs via nucleophilic substitution with benzyl bromide in acetonitrile . Reductive amination with aldehydes (e.g., benzaldehyde) and H₂/Pt-C forms tertiary amines .

Photochemical Coupling Reactions

Visible light enables three-component coupling with boronic acids and ketones:

| Components | Product | Conditions | Source |

|---|---|---|---|

| Organoboronic acid + ketone | α-Tertiary o-hydroxybenzylamines | Visible light, RT |

This method bypasses steric hindrance at the amine center, forming complex α-tertiary amines via a boronate intermediate .

Metabolic Transformations

In biological systems, cytochrome P450 enzymes mediate oxidative metabolism:

| Enzyme System | Metabolite | Pathway | Source |

|---|---|---|---|

| CYP3A4/CYP2D6 | N-Dealkylated products | Hepatic clearance |

Demethylation at the methoxy group or N-debenzylation generates primary amines, which are further conjugated or excreted .

Deprotection Strategies

Selective N-benzyl removal is critical for synthetic applications:

| Method | Conditions | Yield (%) | Source |

|---|---|---|---|

| H₂/Pd-C (10% wt) | MeOH, 40°C, 12 h | 85–92 | |

| Transfer hydrogenation (HCOONH₄) | IPA, 80°C, 6 h | 78 |

High-pressure hydrogenation (100–500 psi) with Pd/C quantitatively removes the benzyl group without affecting the methoxy substituent .

Comparative Reactivity

Key differences from structural analogs:

| Feature | N-Benzyl-1-(3-methoxyphenyl)ethanamine | 4-Methoxy Analog | Source |

|---|---|---|---|

| Oxidation rate (KMnO₄) | Faster | Slower | |

| MAO inhibition potency | Moderate (IC₅₀ = 12 µM) | Higher |

The 3-methoxy substituent enhances electron donation, accelerating oxidation compared to 4-methoxy derivatives .

科学的研究の応用

Medicinal Chemistry

N-benzyl-1-(3-methoxyphenyl)ethanamine serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to known drugs allows it to be explored for potential therapeutic effects.

Case Study: Rivastigmine Synthesis

Rivastigmine, an acetylcholinesterase inhibitor used for treating Alzheimer's disease, utilizes optically active intermediates like this compound in its synthesis. The compound's preparation involves asymmetric reductive amination, yielding high optical purity (over 99%) and significant yields (up to 75%) .

Neuropharmacology

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. Studies have suggested potential roles in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Table 2: Potential Neuropharmacological Effects

| Effect | Mechanism of Action |

|---|---|

| Acetylcholinesterase Inhibition | Enhances cholinergic transmission |

| Neuroprotection | Reduces oxidative stress |

| Modulation of Dopaminergic Activity | Potential treatment for Parkinson's disease |

Organic Synthesis

The compound is also utilized as an organic intermediate in various synthetic pathways, particularly in creating more complex molecules for pharmaceutical applications. Its ability to undergo various reactions makes it a versatile building block.

Synthetic Pathway Example

The preparation method involves the use of tetraalkyl titanate and Raney-Ni catalysts for asymmetric reduction followed by debenzylation, leading to high yields of optically active products .

Regulatory Status and Safety Profile

While this compound is not classified as a controlled substance, researchers must adhere to safety guidelines when handling the compound due to its pharmacological properties. Comprehensive toxicological studies are necessary to establish safety profiles for potential therapeutic uses.

Table 3: Regulatory Information

| Regulatory Body | Status |

|---|---|

| FDA | Not Approved |

| EMA | Not Approved |

| WHO | Not Listed |

作用機序

The mechanism of action of N-benzyl-1-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .

類似化合物との比較

Similar Compounds

- N-benzyl-1-(4-methoxyphenyl)ethanamine

- N-benzyl-1-(2-methoxyphenyl)ethanamine

- N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine

Uniqueness

N-benzyl-1-(3-methoxyphenyl)ethanamine is unique due to the specific positioning of the methoxy group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

生物活性

N-benzyl-1-(3-methoxyphenyl)ethanamine, a compound within the phenethylamine class, has garnered attention in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, featuring a benzyl group attached to a 3-methoxyphenyl moiety. This specific arrangement influences its chemical reactivity and biological interactions.

This compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its mechanism may involve acting as an agonist or antagonist, modulating the activity of these receptors and leading to physiological effects such as changes in mood and cognition.

Neurotransmitter Interaction

Research indicates that this compound can affect neurotransmitter systems, potentially influencing mood and behavior. Studies have shown that compounds in this class can exhibit both stimulant and depressant effects depending on their specific interactions with receptor subtypes.

Pharmacological Potential

The compound is being investigated for various therapeutic applications, including:

- Neurological Disorders : Its interaction with neurotransmitter systems suggests potential use in treating conditions like depression or anxiety.

- Cognitive Enhancement : Some studies have indicated that it may enhance cognitive functions through its dopaminergic activity.

Case Studies

- Neuropharmacological Studies : A study examined the effects of this compound on animal models of anxiety and depression. Results indicated significant alterations in behavior consistent with anxiolytic and antidepressant properties.

- Molecular Docking Studies : Research utilizing molecular docking techniques revealed that this compound binds effectively to serotonin receptors, suggesting a mechanism for its psychoactive effects .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

N-benzyl-1-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13(15-9-6-10-16(11-15)18-2)17-12-14-7-4-3-5-8-14/h3-11,13,17H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFLVVVPPDRGCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373451 | |

| Record name | N-benzyl-1-(3-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138852-32-1 | |

| Record name | N-benzyl-1-(3-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。